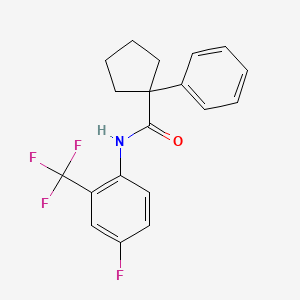
N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is often associated with enhanced metabolic stability and lipophilicity, making it a valuable compound in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with phenylcyclopentylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
化学反应分析
Types of Reactions
N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
科学研究应用
N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
相似化合物的比较
Similar Compounds
- N-(4-Fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
Uniqueness
N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide stands out due to its unique combination of a trifluoromethyl group and a phenylcyclopentyl moiety. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug development and other scientific applications .
生物活性
N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C19H17F4NO
- Molecular Weight : 351.34 g/mol
- CAS Number : Not specified
The compound features a trifluoromethyl group, which is known to enhance biological activity by improving metabolic stability and membrane permeability due to its lipophilicity .
The biological activity of this compound is attributed to several key factors:
- Trifluoromethyl Group : The presence of the trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cell membranes and enhancing interaction with intracellular targets .
- Formamide Functionality : The formamide moiety may participate in hydrogen bonding interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding .
- Protein-Ligand Interactions : Molecular docking studies suggest that the compound can form significant interactions with various protein targets, which may correlate with its observed biological effects .
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell lines, suggesting potential anticancer properties for this compound .
- Antimicrobial Properties : The compound may exhibit antibacterial activity, making it a candidate for further investigation in the field of infectious diseases .
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of trifluoromethylated compounds were evaluated for their ability to inhibit the growth of breast cancer MCF-7 cells, revealing moderate cytotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the introduction of electron-withdrawing groups like fluorine enhances the biological activity of phenyl derivatives. Compounds with multiple halogen substitutions generally display improved potency against target enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Comparative Data Table
属性
IUPAC Name |
N-[4-fluoro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO/c20-14-8-9-16(15(12-14)19(21,22)23)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYBRGQTJLAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














